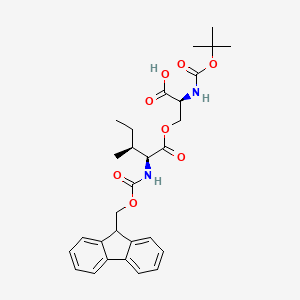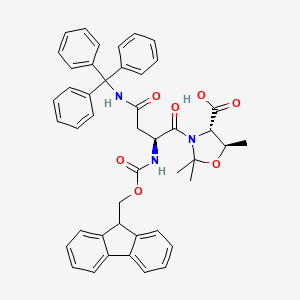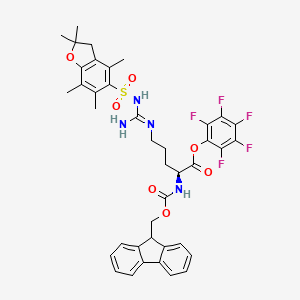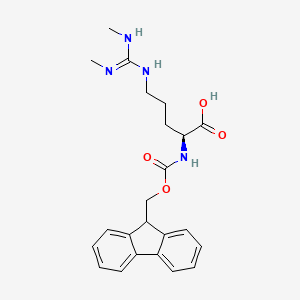
Boc-Ser(Ile-Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Ser(Ile-Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These protecting groups are used to prevent unwanted reactions during the synthesis of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Ile-Fmoc)-OH typically involves the following steps:
Protection of Serine: Serine is first protected by the tert-butyloxycarbonyl group. This is achieved by reacting serine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Isoleucine: The protected serine is then coupled with isoleucine, which is protected by the fluorenylmethyloxycarbonyl group. This coupling is usually carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The final step involves the removal of the protecting groups under specific conditions. The fluorenylmethyloxycarbonyl group is typically removed using a base such as piperidine, while the tert-butyloxycarbonyl group is removed using an acid like trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale protection and coupling reactions: Using automated peptide synthesizers to ensure precision and efficiency.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
Boc-Ser(Ile-Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for fluorenylmethyloxycarbonyl group removal and trifluoroacetic acid for tert-butyloxycarbonyl group removal.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide as coupling reagents, with bases like N-methylmorpholine.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound.
科学研究应用
Boc-Ser(Ile-Fmoc)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides with specific sequences.
Biological Studies: Investigating the role of serine and isoleucine in biological processes.
Drug Development: Designing peptide-based drugs for various medical conditions.
Industrial Applications: Producing peptides for use in cosmetics, food additives, and other industries.
作用机制
The mechanism of action of Boc-Ser(Ile-Fmoc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the formation of the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
相似化合物的比较
Similar Compounds
Boc-Ser(Thr-Fmoc)-OH: A similar compound where threonine is used instead of isoleucine.
Boc-Ser(Ala-Fmoc)-OH: A similar compound where alanine is used instead of isoleucine.
Uniqueness
Boc-Ser(Ile-Fmoc)-OH is unique due to the presence of isoleucine, which imparts specific properties to the peptides synthesized using this compound. The combination of serine and isoleucine can influence the peptide’s structure, stability, and biological activity.
属性
IUPAC Name |
(2S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33)/t17-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCALOWXHFURQQ-DPSWKAHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)












